molecular formula C30H52O2 B12297150 Monoginol A

Monoginol A

Cat. No.: B12297150
M. Wt: 444.7 g/mol
InChI Key: YDNYDUBBAZTLTQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Monoginol A can be synthesized through various chemical reactions involving lupane derivatives. The synthetic route typically involves the hydroxylation of lupane at the 3β and 20 positions. Common reagents used in these reactions include oxidizing agents such as chromium trioxide or potassium permanganate under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves the extraction of lupane derivatives from natural sources, followed by chemical modification to introduce the hydroxyl groups. This process may include steps such as extraction, purification, and chemical transformation using industrial-scale reactors and separation techniques .

Chemical Reactions Analysis

Types of Reactions: Monoginol A undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Halogenated derivatives.

Comparison with Similar Compounds

Monoginol A can be compared with other similar pentacyclic triterpenoids, such as:

Uniqueness of this compound: this compound is unique due to its specific hydroxylation pattern at the 3β and 20 positions, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(2-hydroxypropan-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O2/c1-25(2)21-12-16-30(8)22(28(21,6)15-13-23(25)31)10-9-20-24-19(26(3,4)32)11-14-27(24,5)17-18-29(20,30)7/h19-24,31-32H,9-18H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNYDUBBAZTLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5(C4C(CC5)C(C)(C)O)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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